molecular formula C19H31NO4 B14810501 7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid

7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid

Cat. No.: B14810501
M. Wt: 337.5 g/mol
InChI Key: GJLNAXSSRMHUNO-PGMBSLALSA-N
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Description

7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid is an organic compound belonging to the class of prostaglandins and related compounds . Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals.

Preparation Methods

The synthetic routes and reaction conditions for 7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid are not extensively detailed in the available literature. it is known that prostaglandins and related compounds are typically synthesized through complex multi-step organic reactions involving the cyclization of polyunsaturated fatty acids . Industrial production methods often involve the use of advanced organic synthesis techniques and catalysts to achieve the desired product with high purity and yield.

Chemical Reactions Analysis

7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid involves its interaction with specific molecular targets and pathwaysThese pathways can result in diverse physiological responses, including inflammation, pain, and regulation of blood flow .

Comparison with Similar Compounds

7-(2-(3-Hydroxyoct-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid is similar to other prostaglandins and related compounds, such as:

    Prostaglandin E2: Known for its role in inflammation and pain.

    Prostaglandin F2α: Involved in the regulation of reproductive processes.

    Prostaglandin D2: Plays a role in allergic reactions and sleep regulation. The uniqueness of this compound lies in its specific structure and the particular biological effects it mediates.

Properties

Molecular Formula

C19H31NO4

Molecular Weight

337.5 g/mol

IUPAC Name

(E)-7-[2-[(E)-3-hydroxyoct-1-enyl]-5-oxopyrrolidin-1-yl]hept-5-enoic acid

InChI

InChI=1S/C19H31NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h5,8,11,13,16-17,21H,2-4,6-7,9-10,12,14-15H2,1H3,(H,23,24)/b8-5+,13-11+

InChI Key

GJLNAXSSRMHUNO-PGMBSLALSA-N

Isomeric SMILES

CCCCCC(/C=C/C1CCC(=O)N1C/C=C/CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1CCC(=O)N1CC=CCCCC(=O)O)O

Origin of Product

United States

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